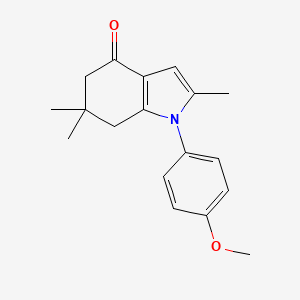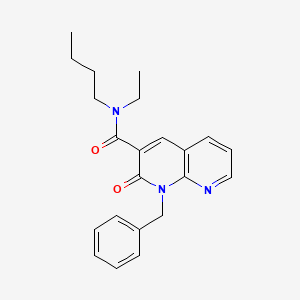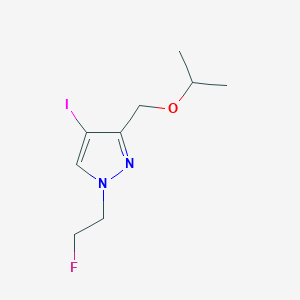
4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid” is a specialty product for proteomics research . It has a molecular formula of C10H8N2O4 and a molecular weight of 220.18 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H8N2O4 . This indicates that it contains 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 220.18 . Additional properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Chemical Modification and Synthesis
The heteropoly acid H3PW12O40 serves as an efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines, a process relevant for the protection of amino groups during peptide synthesis. This method is significant for the synthesis of N-Boc-protected amino acids, crucial for preventing racemization and for their utility in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).
Structural Analysis
X-ray crystallography of baclofen analogs, including 4-amino-3-(2-thienyl) butyric acid and its derivatives, illustrates the conformational preferences of γ-aminobutyric chains. These studies provide insights into the structural dynamics and potential interactions of related compounds, including 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid (Pirard et al., 1993).
Enantioselective Analysis
Studies on the enantiomeric resolution of similar compounds, such as 4-amino-3-(5-chlorothien-2-yl)butyric acid, through HPLC using chiral stationary phases, highlight the importance of stereochemistry in the biological activity and analysis of amino acid derivatives. This research can inform the separation and characterization methods applicable to 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid and its analogs (Vaccher et al., 1995).
Application in Material Science
The isoreticular metal-organic framework (IRMOF-3) demonstrates the potential of chemical modification with various anhydrides and isocyanates, including amino, carboxylic acids, and chiral groups. This versatility in functionalization can be applied to the development of multifunctional materials using 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid for advanced applications in catalysis, sensing, or drug delivery (Garibay et al., 2009).
Biological and Antibacterial Studies
The synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues, including derivatives with amino substituents, suggest a potential route for the development of new antibacterial agents. By modifying the amino acid side chains, researchers can influence the activity spectrum and potency of these compounds, which could include derivatives of 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid (Egawa et al., 1984).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound are not specified in the search results. As with any chemical, it should be handled with appropriate safety precautions. Consultation with a Material Safety Data Sheet (MSDS) or similar safety document is recommended before handling this compound .
Propriétés
IUPAC Name |
4-(4-amino-1,3-dioxoisoindol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-8-4-1-3-7-10(8)12(18)14(11(7)17)6-2-5-9(15)16/h1,3-4H,2,5-6,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJGABYPZWARAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2823524.png)


![6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2823529.png)
![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823532.png)
![(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2823533.png)




![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2823539.png)

